molecular formula C16H17FN2O2 B2985343 Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate CAS No. 866155-86-4

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate

Cat. No.: B2985343
CAS No.: 866155-86-4
M. Wt: 288.322
InChI Key: MSVNGQOMAIJSRK-UHFFFAOYSA-N
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Description

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an ethyl ester group, an allylamino group, a fluorine atom, and a methyl group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the allylamino group, the fluorine atom, and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in the treatment of diseases such as malaria and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in the case of its potential antimalarial activity, it may interfere with the parasite’s ability to replicate and survive.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Amodiaquine: Another antimalarial drug with structural similarities.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring.

Uniqueness

Ethyl 4-(allylamino)-8-fluoro-5-methyl-3-quinolinecarboxylate is unique due to the presence of the allylamino group and the ethyl ester group, which can influence its biological activity and chemical reactivity. These structural features may provide advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 8-fluoro-5-methyl-4-(prop-2-enylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-4-8-18-14-11(16(20)21-5-2)9-19-15-12(17)7-6-10(3)13(14)15/h4,6-7,9H,1,5,8H2,2-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVNGQOMAIJSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)F)C)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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